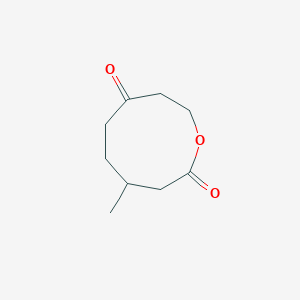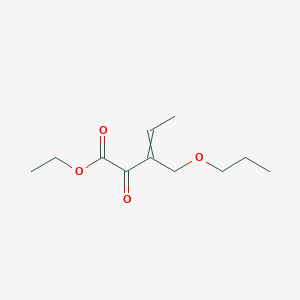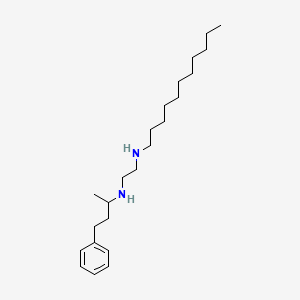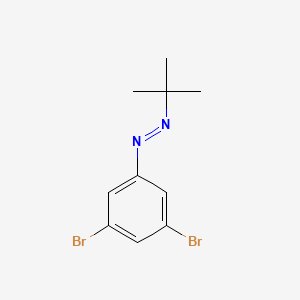![molecular formula C33H34N2 B14215725 N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine CAS No. 591253-61-1](/img/structure/B14215725.png)
N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]phenanthren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core with an ethenyl linkage to an isoquinoline moiety, and two butyl groups attached to the nitrogen atom. Its intricate structure makes it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]phenanthren-2-amine typically involves multi-step organic reactions. One common approach is the condensation of a phenanthrene derivative with an isoquinoline derivative under basic conditions, followed by N-alkylation with butyl halides. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be essential to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]phenanthren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenanthrene or isoquinoline rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]phenanthren-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include its use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]phenanthren-2-amine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity through binding interactions. The ethenyl linkage and isoquinoline moiety are crucial for its binding affinity and specificity, influencing the compound’s overall pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine: Similar structure but with a chrysen core instead of phenanthrene.
N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]anthracen-2-amine: Similar structure but with an anthracene core.
Uniqueness
N,N-Dibutyl-8-[2-(isoquinolin-5-yl)ethenyl]phenanthren-2-amine is unique due to its specific arrangement of functional groups and the phenanthrene core, which imparts distinct electronic and steric properties. These features make it particularly suitable for certain applications, such as in the development of organic electronic materials or as a pharmacological tool.
Eigenschaften
CAS-Nummer |
591253-61-1 |
|---|---|
Molekularformel |
C33H34N2 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
N,N-dibutyl-8-(2-isoquinolin-5-ylethenyl)phenanthren-2-amine |
InChI |
InChI=1S/C33H34N2/c1-3-5-21-35(22-6-4-2)29-16-18-32-27(23-29)15-17-31-26(10-8-12-33(31)32)14-13-25-9-7-11-28-24-34-20-19-30(25)28/h7-20,23-24H,3-6,21-22H2,1-2H3 |
InChI-Schlüssel |
PPAAWAQSOGKOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C=CC4=CC=CC5=C4C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)

![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)

![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)

![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)


![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
